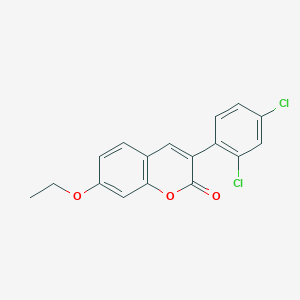

3-(2,4- Dichlorophenyl)-7-ethoxycoumarin

Description

Significance and Structural Characteristics of Benzopyrone Derivatives

Benzopyrone derivatives, including coumarins, are a class of organic compounds characterized by a benzene (B151609) ring fused to a pyrone ring. mdpi.com The core structure of coumarin (B35378) is 2H-1-benzopyran-2-one. nih.gov This bicyclic system imparts a planar and relatively rigid architecture, which is often favorable for binding to biological targets such as enzymes and receptors. biomedpharmajournal.org The lactone ring within the coumarin nucleus is a key feature, contributing to its chemical reactivity and biological activity. biomedpharmajournal.org The extended π-system of the aromatic ring and the pyrone ring also influences the molecule's pharmacokinetic and pharmacodynamic properties. biomedpharmajournal.org The versatility of the coumarin scaffold allows for substitutions at various positions, leading to a vast library of derivatives with a wide spectrum of biological activities. nih.gov

Natural Occurrence and Biosynthetic Pathways of Coumarins

Coumarins are secondary metabolites found extensively throughout the plant kingdom, with over 1,300 different coumarins identified from natural sources. nih.gov They are particularly abundant in certain plant families, including the Apiaceae, Rutaceae, and Fabaceae. These compounds play crucial roles in plant defense mechanisms against herbivores and pathogens.

The biosynthesis of coumarins in plants primarily follows the shikimic acid pathway. The process begins with the amino acid phenylalanine, which is converted to cinnamic acid. Through a series of hydroxylation and cyclization reactions, the coumarin scaffold is formed. The diversity of naturally occurring coumarins arises from various enzymatic modifications of the basic coumarin structure, such as prenylation, methylation, and glycosylation.

Historical Context of Coumarin Derivatives in Drug Discovery and Development

The history of coumarins in medicine is rich and dates back to the discovery of dicoumarol, a 4-hydroxycoumarin (B602359) derivative, in spoiled sweet clover hay. Dicoumarol was identified as the causative agent of a hemorrhagic disease in cattle, which led to the development of the widely used anticoagulant drug, warfarin. This discovery marked a significant milestone in the history of coumarin-based drug development and spurred further research into the therapeutic potential of this class of compounds.

Since then, numerous coumarin derivatives have been investigated and developed for a variety of medicinal applications. Their diverse pharmacological activities include anticoagulant, anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.net The adaptability of the coumarin scaffold for chemical modification has made it a valuable template for the design of new therapeutic agents. nih.gov

Rationale for Investigating Substituted Coumarin Frameworks, Specifically 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin

The investigation of substituted coumarin frameworks, such as 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin, is driven by the established principle of structure-activity relationships (SAR) in medicinal chemistry. The introduction of specific substituents at various positions on the coumarin ring can significantly modulate the biological activity of the parent molecule.

The 3-position of the coumarin ring is a common site for modification, and the introduction of an aryl group at this position has been shown to be a key determinant of various biological activities. nih.gov The 2,4-dichlorophenyl substituent in the target molecule introduces halogen atoms, which can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Halogen bonding is an increasingly recognized interaction in drug design that can enhance binding affinity and selectivity.

Furthermore, the 7-position of the coumarin ring is frequently substituted to enhance biological activity and improve pharmacokinetic properties. The ethoxy group at the 7-position is a common modification that can increase lipophilicity and potentially influence the compound's ability to cross cell membranes.

While specific research findings on the biological activities of 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin are not extensively available in the public domain, the rationale for its synthesis and investigation is firmly rooted in the known pharmacological profiles of structurally related 3-aryl-7-alkoxycoumarins. The following tables present data on the biological activities of some representative 3-substituted and 7-substituted coumarin derivatives, illustrating the potential therapeutic applications of this class of compounds.

Table 1: Anticancer Activity of Selected 3-Arylcoumarin Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-(4-Hydroxyphenyl)-6,7-dihydroxycoumarin | HL-60 | 5.2 | researchgate.net |

| 3-(4-Methoxyphenyl)-7-hydroxycoumarin | A549 | 7.5 | researchgate.net |

| 3-(3,4-Dimethoxyphenyl)-7-hydroxycoumarin | MCF-7 | 10.3 | frontiersin.org |

Table 2: Enzyme Inhibitory Activity of Selected Coumarin Derivatives

| Compound | Enzyme | IC50 (µM) | Reference |

| 7-Hydroxy-4-methylcoumarin | Acetylcholinesterase | 8.18 | researchgate.net |

| 3-Benzoyl-7-hydroxy-2H-chromen-2-one | Dipeptidyl peptidase III | 1.10 | nih.gov |

| 6-Bromo-4-hydroxycoumarin | Carbonic Anhydrase II | 263 | scielo.br |

The data presented in these tables for related compounds underscore the potential of the coumarin scaffold as a template for the development of potent and selective therapeutic agents. The specific combination of a 2,4-dichlorophenyl group at the 3-position and an ethoxy group at the 7-position in 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin represents a rational design strategy to explore new chemical space and potentially discover novel bioactive molecules. Further empirical studies are necessary to fully elucidate the pharmacological profile of this specific compound.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)-7-ethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2O3/c1-2-21-12-5-3-10-7-14(17(20)22-16(10)9-12)13-6-4-11(18)8-15(13)19/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITGXLSJWKPUNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Coumarin (B35378) Core Structures

The coumarin scaffold can be assembled through several well-established condensation reactions. These methods provide the fundamental bicyclic ring system upon which further modifications can be made to achieve the target compound.

Pechmann Condensation and its Variants

The Pechmann condensation is a widely utilized method for synthesizing coumarins, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. nih.govnih.gov The reaction is initiated by the formation of an ester or by Michael addition of the phenol to the ester. Subsequent transesterification and cyclization lead to the coumarin ring system. mdpi.com

The versatility of the Pechmann condensation is demonstrated by its application in the synthesis of various substituted coumarins. For instance, 7-hydroxy-4-methylcoumarin can be synthesized from resorcinol (B1680541) and ethyl acetoacetate. organic-chemistry.orglibretexts.orgsathyabama.ac.innih.gov Different acid catalysts, such as sulfuric acid, and reaction conditions can be optimized to improve yields. organic-chemistry.org

Table 1: Examples of Pechmann Condensation Reactions

| Phenol Reactant | β-Ketoester Reactant | Catalyst | Product | Reference(s) |

| Resorcinol | Ethyl acetoacetate | Sulfuric Acid | 7-Hydroxy-4-methylcoumarin | organic-chemistry.orglibretexts.org |

| Phenol | β-keto carboxylic acid | Strong acids (e.g., AlCl₃) | Coumarin derivatives | nih.gov |

Knoevenagel Condensation and its Modifications

The Knoevenagel condensation provides another robust route to coumarin derivatives, particularly those with a substituent at the 3-position. This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester or cyanoacetate, in the presence of a weak base like piperidine. google.comwikipedia.orgbyjus.com

The reaction proceeds through the formation of a stable enolate, which then attacks the aldehyde. Subsequent cyclization and elimination of water yield the coumarin ring. wikipedia.org Modifications to this method, such as using microwave irradiation, can significantly reduce reaction times and improve yields. google.combyjus.com This method is particularly suitable for the synthesis of coumarin-3-carboxylic acids and their derivatives. clockss.org

Table 2: Knoevenagel Condensation for Coumarin Synthesis

| o-Hydroxybenzaldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference(s) |

| Salicylaldehyde (B1680747) | Ethyl acetoacetate | Piperidine, Microwave | 3-Acetylcoumarin | wikipedia.org |

| Substituted Salicylaldehydes | Malonic esters, Cyanoacetates | Weak base | 3-Substituted coumarins | google.combyjus.comclockss.org |

Perkin Reaction

The Perkin reaction, historically significant for the synthesis of cinnamic acids, can also be adapted to produce coumarins. chemicalbook.commdpi.com This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. mdpi.com For coumarin synthesis, salicylaldehyde is reacted with acetic anhydride and sodium acetate. chemicalbook.com The reaction proceeds via an aldol-type condensation to form an α,β-unsaturated acid, which then undergoes intramolecular cyclization. mdpi.com

Wittig Reaction and Related Olefination Processes

The Wittig reaction offers a versatile method for the formation of the coumarin ring system. This reaction involves the treatment of an o-hydroxybenzaldehyde with a phosphorus ylide, such as that derived from a triarylphosphine and an α-haloester. The resulting intermediate undergoes an intramolecular cyclization to form the coumarin. This method is advantageous as it often proceeds under milder conditions than other condensation reactions.

Strategies for the Introduction of 3-Phenyl Substitutions

To synthesize 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin, the introduction of the dichlorophenyl group at the 3-position is a critical step. This can be achieved through several synthetic strategies.

One of the most direct methods for preparing 3-arylcoumarins is the Perkin reaction, where a substituted salicylaldehyde is condensed with a phenylacetic acid. researchgate.netnih.govnih.govmdpi.com In the context of the target molecule, this would involve the reaction of a suitably substituted salicylaldehyde with (2,4-dichlorophenyl)acetic acid.

Another powerful method for creating the C-C bond between the coumarin ring and the phenyl substituent is the Suzuki cross-coupling reaction. chemicalbook.comnih.govprepchem.com This palladium-catalyzed reaction typically involves the coupling of a 3-halocoumarin (e.g., 3-bromocoumarin) with an arylboronic acid, in this case, (2,4-dichlorophenyl)boronic acid. chemicalbook.comnih.gov This method offers high yields and good functional group tolerance.

Approaches for Regioselective 7-Alkoxy Derivatization

The final structural feature of the target molecule is the ethoxy group at the 7-position. This is typically introduced through the alkylation of a 7-hydroxycoumarin precursor.

The Williamson ether synthesis is a classic and effective method for this transformation. mdpi.com This reaction involves the deprotonation of the hydroxyl group of a 7-hydroxycoumarin with a base, such as potassium carbonate, to form a phenoxide ion. This nucleophile then reacts with an alkyl halide, such as ethyl bromide or iodoethane, in an SN2 reaction to form the ether linkage. nih.govmdpi.com

The regioselectivity of this alkylation is generally high for the 7-hydroxyl group due to its greater acidity compared to other potential hydroxyl groups on the coumarin ring. In the case of synthesizing 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin, a 3-(2,4-dichlorophenyl)-7-hydroxycoumarin intermediate would be subjected to these etherification conditions.

A plausible synthetic route for 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin could therefore involve the initial synthesis of 7-hydroxycoumarin, followed by a Perkin reaction with (2,4-dichlorophenyl)acetic acid to introduce the 3-aryl group, and finally, a Williamson ether synthesis to add the 7-ethoxy group. Alternatively, a 7-ethoxy-substituted salicylaldehyde could be used as a starting material in a Perkin reaction with (2,4-dichlorophenyl)acetic acid.

Modern and Sustainable Synthetic Protocols

Contemporary organic synthesis has moved towards greener and more efficient methodologies. These modern protocols are characterized by reduced reaction times, lower energy consumption, minimized waste production, and often result in higher product yields compared to traditional methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in chemical research, offering significant advantages over conventional heating methods. This technique utilizes microwave energy to heat reactants directly and uniformly, leading to a dramatic reduction in reaction times and often an increase in product yields. ias.ac.in

The application of microwave irradiation is particularly effective for the synthesis of heterocyclic compounds like coumarins. For instance, in the synthesis of related 3-arylcoumarin derivatives, microwave-assisted methods have been shown to produce excellent yields (80–90%) in a fraction of the time required by conventional heating (68–79%). ias.ac.in This acceleration is attributed to the efficient and rapid heating of the reaction mixture, which can overcome activation energy barriers more effectively.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for 3-Arylcoumarin Intermediates

| Entry | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) |

|---|---|---|---|---|

| Intermediate 1 | 5 h | 72% | 10 min | 85% |

| Intermediate 2 | 6 h | 68% | 12 min | 80% |

| Intermediate 3 | 5 h | 79% | 10 min | 90% |

| Intermediate 4 | 7 h | 70% | 15 min | 82% |

This table illustrates the typical enhancements in reaction time and yield when applying microwave-assisted techniques to the synthesis of coumarin precursors, based on data for analogous compounds. ias.ac.in

Catalyst-Mediated Reactions (e.g., Solid Acid Catalysts)

The use of solid acid catalysts represents a significant advancement in green chemistry, particularly for classic condensation reactions used in coumarin synthesis, such as the Pechmann reaction. Unlike traditional homogeneous acid catalysts (e.g., sulfuric acid), solid acids like zeolites and sulfonic acid resins (e.g., Amberlyst-15) are non-corrosive, reusable, and easily separated from the reaction mixture, which simplifies product purification and minimizes acidic waste streams.

These catalysts provide acidic sites on a solid support, facilitating key steps in the coumarin formation, such as the initial esterification and subsequent intramolecular ring-closure. Studies on the synthesis of 7-hydroxycoumarin derivatives demonstrate that solid acid catalysts can achieve high yields, sometimes comparable or superior to conventional methods, without the associated environmental drawbacks. For example, the reaction of resorcinol with specific carboxylic acids or esters using zeolite H-beta or Amberlyst-15 has been shown to produce good yields of the corresponding coumarin.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single reaction vessel to form a complex product in one step. This approach is a cornerstone of sustainable chemistry as it reduces the number of synthetic steps, minimizes solvent usage and purification procedures, and saves time and resources. clockss.org

The synthesis of 3-substituted coumarins can be achieved through one-pot procedures, such as the Knoevenagel condensation followed by intramolecular cyclization. For example, a salicylaldehyde derivative can react with an active methylene compound like a substituted phenylacetonitrile (B145931) in a single pot to yield a 3-arylcoumarin. clockss.org These reactions can often be performed in environmentally benign solvents like water, further enhancing their green credentials. clockss.orgrsc.org The efficiency of MCRs makes them an attractive route for generating libraries of complex molecules, including derivatives of 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin, by varying the starting components. nih.gov

Post-Synthetic Functionalization and Analog Generation

Once the core 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin scaffold is synthesized, its structure can be further diversified through post-synthetic functionalization. This process involves chemically modifying the existing molecule to create a range of analogs. Such modifications are crucial for exploring structure-activity relationships in medicinal chemistry and materials science.

The reactivity of the coumarin ring and its substituents allows for various transformations. For example, the C4 position of the coumarin ring can be a site for functionalization. Palladium-catalyzed C-H activation and functionalization is a modern technique used to introduce new groups onto the coumarin skeleton. nih.gov For instance, C-H alkenylation reactions can be used to attach acrylate (B77674) groups to the C3-position, creating coumarin-acrylate hybrids. nih.gov

Furthermore, if the starting materials contain reactive functional groups, these can be carried through the synthesis and modified in the final product. For instance, a precursor with a carboxyl group, such as coumarin-3-carboxylic acid, can undergo decarboxylative coupling reactions to introduce a wide variety of alkyl, aryl, or other functional groups at the C3-position. ias.ac.in This strategy allows for the late-stage diversification of the coumarin structure, providing access to a broad library of analogs from a common intermediate.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation, offering precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. For 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin (C₁₇H₁₂Cl₂O₃), the spectrum is expected to show distinct signals corresponding to the ethoxy group and the protons on the two different aromatic rings. The ethoxy group should present as a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The aromatic region is predicted to be complex, with signals for the three protons on the coumarin (B35378) ring system and the three protons on the dichlorophenyl ring. The lone proton at the 4-position of the coumarin core is expected to appear as a distinct singlet.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.8 - 8.0 | Singlet (s) | N/A |

| Aromatic H (Dichlorophenyl) | ~7.3 - 7.6 | Multiplet (m) | - |

| Aromatic H (Coumarin, H-5) | ~7.4 - 7.5 | Doublet (d) | ~8.5 - 9.0 |

| Aromatic H (Coumarin, H-6, H-8) | ~6.8 - 7.0 | Multiplet (m) | - |

| -OCH₂CH₃ | ~4.1 - 4.2 | Quartet (q) | ~7.0 |

| -OCH₂CH₃ | ~1.4 - 1.5 | Triplet (t) | ~7.0 |

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The spectrum for 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin is expected to display 17 distinct signals, corresponding to each unique carbon atom. Key signals include the lactone carbonyl carbon at a downfield shift (around 160 ppm), multiple signals in the aromatic region (110-155 ppm), and two signals in the aliphatic region for the ethoxy group carbons. The carbons directly bonded to chlorine and oxygen atoms will show characteristic shifts influenced by the electronegativity of these atoms.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Lactone, C-2) | ~160 |

| Quaternary Aromatic C | ~115 - 165 |

| Aromatic C-H | ~100 - 135 |

| -OCH₂CH₃ | ~64 |

| -OCH₂CH₃ | ~15 |

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methylene and methyl protons of the ethoxy group, as well as between adjacent protons on the aromatic rings (e.g., H-5 and H-6 of the coumarin ring).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to unambiguously assign each carbon signal that corresponds to a protonated carbon.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin is expected to show several characteristic absorption bands. The most prominent would be a strong absorption from the C=O stretch of the α,β-unsaturated lactone (coumarin carbonyl). Other significant peaks would include C=C stretching vibrations from the aromatic rings, C-O stretching from the ether and lactone groups, and C-Cl stretching from the dichlorophenyl moiety.

Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Lactone) | 1700 - 1740 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-O-C Stretch (Ether & Lactone) | 1050 - 1250 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C-Cl Stretch | 700 - 850 | Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. The extensive π-conjugated system of the 3-arylcoumarin core in 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin is expected to result in strong absorption in the ultraviolet region. The substitution pattern, including the electron-donating ethoxy group and the phenyl substituent, influences the position of the maximum absorption wavelength (λmax). Typically, 3-arylcoumarins exhibit intense absorption bands in the range of 300-360 nm.

Predicted UV-Vis Absorption Data

| Parameter | Predicted Value | Solvent |

| λmax | ~330 - 350 nm | Ethanol or Methanol |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For a molecule with the formula C₁₇H₁₂Cl₂O₃, HRMS can measure the mass with enough accuracy to confirm this composition. A key feature in the mass spectrum will be the isotopic pattern caused by the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a characteristic cluster of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule.

Predicted HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₇H₁₂Cl₂O₃ |

| Calculated Monoisotopic Mass ([M]⁺ for C₁₇H₁₂³⁵Cl₂O₃) | 334.0112 |

| Isotopic Peaks and Relative Intensities | [M]⁺ (100%), [M+2]⁺ (~65%), [M+4]⁺ (~10%) |

X-Ray Diffraction (XRD) for Single-Crystal Structural Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the determination of bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.

Although a crystal structure for 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin has not been reported, the analysis of analogous compounds, such as other 3-arylcoumarin derivatives, provides insight into the expected structural features. For instance, the crystal structure of related coumarin derivatives reveals that the coumarin core is typically planar. The dihedral angle between the coumarin ring and the substituted phenyl ring at the 3-position is a key structural parameter, influencing the degree of conjugation and, consequently, the electronic and photophysical properties of the molecule.

In the case of 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin, the bulky chlorine atoms on the phenyl ring may induce a significant twist between the coumarin and dichlorophenyl moieties to minimize steric hindrance. The crystal packing would likely be stabilized by a network of intermolecular interactions, such as C-H···O hydrogen bonds and potentially π–π stacking interactions between the aromatic rings of adjacent molecules.

Table 1: Representative Crystallographic Data for an Analogous Coumarin Derivative (Note: This data is for a representative 3-arylcoumarin and not for 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.2953(13) |

| b (Å) | 6.1945(6) |

| c (Å) | 16.1165(15) |

| β (°) | 112.9835(12) |

| Volume (ų) | 1313.9(2) |

| Z | 4 |

Data for 3-(pyridin-2-yl)-benzo dntb.gov.uaresearchgate.netcoumarin, a related coumarin derivative. doi.org

Fluorescence Spectroscopy for Photophysical Property Characterization

Fluorescence spectroscopy is a key technique for characterizing the photophysical properties of fluorescent molecules like coumarins. It provides information on the electronic transitions, including absorption and emission wavelengths, fluorescence quantum yield, and fluorescence lifetime.

Coumarin derivatives are well-known for their strong fluorescence, which is sensitive to the nature and position of substituents on the coumarin ring. researchgate.net The presence of an electron-donating group, such as the ethoxy group at the 7-position, generally enhances the fluorescence intensity. nih.gov Conversely, the electron-withdrawing nature of the 2,4-dichlorophenyl group at the 3-position can also influence the intramolecular charge transfer (ICT) character of the molecule, affecting its photophysical properties.

For 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin, it is anticipated that the molecule will exhibit fluorescence in the blue to green region of the electromagnetic spectrum. The photophysical properties of the parent compound, 7-ethoxycoumarin (B196162), provide a baseline for understanding the electronic behavior. The introduction of the 3-(2,4-dichlorophenyl) group is expected to cause a bathochromic (red) shift in both the absorption and emission spectra compared to 7-ethoxycoumarin due to the extended π-conjugation. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, would be dependent on the interplay between the electron-donating 7-ethoxy group and the nature of the 3-aryl substituent.

Table 2: Photophysical Data for 7-Ethoxycoumarin and a Related 3-Aryl-7-alkoxycoumarin Derivative (Note: This data is for closely related compounds and not for 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin)

| Compound | Excitation λmax (nm) | Emission λmax (nm) | Solvent |

| 7-Ethoxycoumarin | 323 | 386 | Not Specified |

| Ethyl 7-(hexyloxy)-2-oxo-2H-chromene-3-carboxylate | 358 | 405 | Chloroform |

Data for 7-Ethoxycoumarin and Ethyl 7-(hexyloxy)-2-oxo-2H-chromene-3-carboxylate. nih.gov

The investigation of structurally similar compounds, such as phenylcoumarin-3-carboxylates with electron-donating groups at the 7-position, has shown that these molecules can exhibit high fluorescence quantum yields. acgpubs.org Therefore, it is reasonable to predict that 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin would also be a fluorescent compound with potentially useful photophysical properties.

Structure Activity Relationship Sar Investigations of Coumarin Derivatives

General Principles of SAR in Coumarin-Based Bioactive Molecules

Coumarins, identified by their core 2H-1-benzopyran-2-one structure, represent a privileged scaffold in medicinal chemistry, leading to a wide spectrum of pharmacological activities. tandfonline.comnih.gov The biological potential of a coumarin (B35378) derivative is intrinsically linked to the substitution patterns on its benzopyrone nucleus. mdpi.com The nature, position, and orientation of various substituents on the coumarin ring system determine the molecule's specific interactions with biological targets, thereby dictating its activity. nih.gov

Structure-activity relationship (SAR) studies are fundamental to understanding how these structural modifications influence efficacy. Key positions for substitution on the coumarin scaffold that have been extensively studied include positions 3, 4, 6, and 7. mdpi.comnih.gov Modifications at these sites can modulate properties such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to enzymes or receptors.

For instance, the introduction of aromatic groups, heterocycles, or aliphatic chains at positions 3 and 4 is a common strategy to enhance anti-inflammatory, anticancer, and anticoagulant activities. nih.gov Similarly, substitutions at positions 6 and 7, often with halogens or hydroxyl groups, are known to influence antibacterial, antifungal, and neuroprotective effects. mdpi.com The versatility of the coumarin scaffold allows for the design of novel compounds with tailored pharmacological profiles, making it a subject of ongoing research in drug discovery. nih.govtandfonline.com

Impact of Substituents at the 3-Position on Biological Activity

The C-3 position of the coumarin ring is a critical determinant of biological activity. The introduction of a substituent at this position is often essential for conferring or enhancing pharmacological effects. researchgate.net A wide variety of groups have been introduced at C-3, with the 3-arylcoumarin scaffold being particularly significant. nih.govtandfonline.com

Studies have shown that attaching an aromatic group directly to the C-3 position can result in potent anti-inflammatory activity. nih.gov The electronic properties of the substituents on this aryl ring are also crucial. The presence of electron-donating groups, such as methyl or methoxy (B1213986), on the 3-phenyl ring can enhance antioxidant activity. researchgate.net Conversely, the nature and position of substituents can vary the biological effect. For example, a preliminary SAR study on amino/nitro substituted 3-arylcoumarins indicated that antibacterial activity against Staphylococcus aureus is dependent on the substitution pattern of the 3-aryl ring. researchgate.net

Furthermore, other modifications at the C-3 position have been explored. Carboxylic acid and carboxamide moieties at C-3 have been found to be important for antibacterial activity. nih.gov However, in some cases, the presence of a large substituent at the C-3 position can decrease activity due to steric hindrance. researchgate.net The introduction of bulky cycloalkyl groups can alter molecular conformation and association, which may influence interactions with biological targets. mdpi.com

Table 1: Influence of C-3 Substituents on Coumarin Activity

| Substituent at C-3 | Observed Biological Activity | Reference |

|---|---|---|

| Aryl Group | Anti-inflammatory, Antioxidant, Antibacterial | nih.govresearchgate.netresearchgate.net |

| Carboxylic Acid / Carboxamide | Antibacterial, Anticancer | nih.gov |

| Cycloalkyl Groups | Influences molecular conformation and association | mdpi.com |

Role of Substituents at the 7-Position on Biological Activity

The C-7 position of the coumarin nucleus is another key site for structural modification that significantly influences biological activity. Substitutions at this position, particularly with hydroxyl or alkoxy groups, are common in many biologically active coumarins. mdpi.comnih.gov

The presence of a 7-hydroxyl group is known to substantially improve antioxidant activity, specifically peroxide scavenging, when compared to the unsubstituted coumarin. nih.gov O-alkylation or O-acylation of the 7-hydroxy group can further modulate this activity, with shorter alkyl and acyl groups often favoring antifungal properties. mdpi.com

Alkoxy groups at the C-7 position, such as the ethoxy group in 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin, serve as electron-donating groups. nih.gov These groups can enhance the fluorescence intensity of the coumarin molecule by promoting intramolecular charge transfer from the benzene (B151609) ring to the pyranone moiety. nih.gov This property is valuable in the development of fluorescent probes. From a pharmacological standpoint, the alkoxy chain length can influence aggregation behaviors and electrical properties, which could be relevant for interactions with biological membranes or targets. nih.gov The metabolism of 7-ethoxycoumarin (B196162) is a standard measure for the activity of certain drug-metabolizing enzymes. nih.gov

Influence of Halogenation (e.g., Dichloro substitution) on Activity Profiles

The incorporation of halogen atoms into the coumarin scaffold is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical properties and enhance its biological activity. thieme.de Halogens like chlorine and bromine, particularly at positions such as C-6, have been observed to increase the potency of coumarin derivatives. mdpi.com Halogenation can increase lipophilicity, which may improve membrane permeability, and can also lead to specific interactions, such as halogen bonding, which can increase the binding affinity for biological targets like proteins. nih.gov

In the context of 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin, the dichloro substitution is on the C-3 phenyl ring. The position and number of halogens on this aryl moiety can significantly impact the activity profile. For example, in a series of coumarin-artemisinin hybrids, 3-chloro substitution on the coumarin moiety showed greater anticancer activity. rsc.org The presence of chlorine or bromine at the 6-position of the coumarin ring has also been shown to enhance bioactivity against the HepG2 cancer cell line. rsc.org

Contributions of Alkoxy Moieties (e.g., Ethoxy group) to SAR

Alkoxy groups, such as the ethoxy moiety at the C-7 position of the target compound, play a significant role in the structure-activity relationship of coumarins. These groups are generally considered electron-donating, which can influence the electronic properties of the entire molecule. nih.gov

The presence of an alkoxy group can impact a compound's lipophilicity, which in turn affects its ability to cross biological membranes. In a series of 7-aminoalcoxycoumarins, the length and nature of the alkoxy chain were found to be important for modulating activity. nih.gov Specifically, long alkoxy chains can facilitate hydrophobic-hydrophobic interactions, which can be important for forming thin films or interacting with lipophilic pockets in target proteins. nih.gov

From a metabolic perspective, the O-dealkylation of alkoxycoumarins, such as the deethylation of 7-ethoxycoumarin, is a well-established metabolic pathway mediated by cytochrome P450 enzymes. nih.gov The rate of this metabolism can influence the bioavailability and duration of action of the compound. Furthermore, the presence of methoxy groups at positions 7 and 8, along with a chlorine atom at position 6, was associated with an improvement in antioxidant activity in one study. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.com For coumarin derivatives, QSAR has been extensively employed to understand the structural requirements for various pharmacological effects, including antioxidant, anticancer, and enzyme inhibitory activities. nih.govresearchgate.netresearchgate.net

The process involves generating a dataset of coumarin analogues with known biological activities and calculating a range of molecular descriptors for each compound. Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), are then used to build a mathematical model that relates the descriptors to the activity. researchgate.netresearchgate.net

These models can provide valuable insights into the mechanism of action and help in the rational design of new, more potent coumarin derivatives. researchgate.net A robust QSAR model, validated through internal and external testing, can predict the activity of untested or newly designed compounds, thereby saving time and resources in the drug discovery process. nih.govresearchgate.net

Selection and Calculation of Molecular Descriptors

The foundation of a successful QSAR model lies in the selection and calculation of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. ucsb.edu They can be broadly categorized into several classes:

Constitutional (1D) Descriptors: These describe the basic structural properties of the molecule, such as molecular weight, number of atoms, and number of specific bonds. ucsb.edu

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity, molecular size, and shape (e.g., Randic indices). researchgate.net

Geometrical (3D) Descriptors: These are calculated from the 3D coordinates of the atoms and describe the molecule's spatial arrangement, including molecular volume and surface area.

Physicochemical Descriptors: These relate to the physicochemical properties of the molecule, such as lipophilicity (logP), polarizability, and molar refractivity. ucsb.eduresearchgate.net

Electronic Descriptors: These describe the electronic properties of the molecule, often derived from quantum chemical calculations. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. ucsb.edu

Software such as DRAGON is commonly used to calculate a wide array of these descriptors from the molecular structures. nih.govresearchgate.netresearchgate.net The selection of the most relevant descriptors is a critical step, often achieved using statistical techniques like genetic algorithms, to build a predictive and easily interpretable QSAR model. researchgate.net For coumarins, descriptors related to lipophilicity, electronic character (HOMO/LUMO), and molecular complexity have been shown to be important for predicting antioxidant activity. nih.govresearchgate.net

Table 2: Common Molecular Descriptors in Coumarin QSAR Studies

| Descriptor Class | Example Descriptors | Relevance | Reference |

|---|---|---|---|

| Physicochemical | AlogP (Lipophilicity) | Describes membrane permeability and hydrophobic interactions. | researchgate.net |

| Electronic | HOMO/LUMO Energy | Relates to molecular reactivity and ability to participate in charge-transfer interactions. | ucsb.eduresearchgate.net |

| Electronic | Polarizability | Characterizes the ease of distortion of the electron cloud, important for non-covalent interactions. | ucsb.eduresearchgate.net |

| Topological | Randic Indices | Encodes information about molecular branching and complexity. | researchgate.net |

| Constitutional | Molecular Weight | Basic descriptor related to the size of the molecule. | ucsb.edu |

Model Development and Validation Strategies

The development of a robust and predictive Quantitative Structure-Activity Relationship (QSAR) model is a systematic process that relies on statistical rigor and thorough validation. taylorfrancis.com For a series of compounds including coumarin derivatives, this process begins with the compilation of a dataset of molecules with known biological activities, which are often converted to a logarithmic scale (e.g., pIC50) for modeling purposes. mdpi.com This dataset is then typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used during model generation. basicmedicalkey.com

Multiple Linear Regression (MLR) is a common technique used to create the QSAR model, establishing a linear equation that correlates molecular descriptors (numerical representations of molecular properties) with biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are also frequently employed. ingentaconnect.comnih.gov These methods generate contour maps that visualize the spatial regions around the aligned molecules where specific properties, like steric bulk or electrostatic charge, are predicted to enhance or diminish activity. nih.gov

Model validation is a critical step to ensure the reliability and predictive accuracy of the developed QSAR model. uniroma1.it Validation is generally performed using two primary strategies:

Internal Validation: This method assesses the robustness and stability of the model using only the training set data. The most common technique is leave-one-out (LOO) cross-validation. taylorfrancis.com In this process, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. nih.gov This is repeated until every compound has been left out once. The resulting cross-validated correlation coefficient (Q²) is a key indicator of the model's internal predictive ability. mdpi.com

External Validation: This strategy provides a true measure of the model's predictive capability by using it to predict the biological activities of the test set compounds, which were not included in the model development process. basicmedicalkey.com The predictive performance is quantified by the correlation coefficient (R²_test) between the observed and predicted activities for the test set. mdpi.com A high R²_test value indicates that the model can accurately predict the activity of new, untested compounds within its applicability domain. basicmedicalkey.com

The Organisation for Economic Co-operation and Development (OECD) has established principles for validating QSAR models for regulatory purposes, emphasizing goodness-of-fit, robustness, and predictivity. basicmedicalkey.com A crucial aspect of validation is defining the model's Applicability Domain (AD), which specifies the chemical space in which the model can make reliable predictions. nih.govbasicmedicalkey.com

Table 1: Key Statistical Metrics for QSAR Model Validation This table presents typical parameters used to assess the quality and predictive power of QSAR models developed for coumarin derivatives.

| Metric | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model for the training set data. | > 0.6 |

| Cross-validated R² (LOO) | Q² or R²cv | Indicates the internal predictive ability and robustness of the model. | > 0.5 |

| External Validation R² | R²_test | Measures the predictive power of the model on an external test set. | > 0.6 |

| Mean Squared Error | MSE | Represents the average squared difference between the observed and predicted values. | As low as possible |

Identification of Key Descriptors Governing Activity (e.g., Hydrogen Bond Donor Count, Electronegativity-weighted Autocorrelation)

The predictive power of a QSAR model is contingent upon the selection of molecular descriptors that effectively capture the structural features influencing biological activity. For coumarin derivatives, a variety of electronic, steric, and topological descriptors have been shown to be significant. nih.govmdpi.com Analysis of these descriptors provides crucial insights into the structure-activity relationship.

Hydrogen Bond Donor Count: Hydrogen bonds are fundamental interactions that control the organization of biological structures and are critical for ligand-receptor binding. mdpi.comresearchgate.net The number of hydrogen bond donors in a molecule is a key descriptor in many QSAR models for coumarin derivatives. nih.govnih.gov Studies have shown that the ability of a compound to donate hydrogen bonds can be crucial for its interaction with biological targets, often forming connections with key amino acid residues like serine or tyrosine in an enzyme's active site. nih.gov

The structure of 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin lacks any functional groups capable of acting as hydrogen bond donors. The oxygen atoms in the coumarin ring and the ethoxy group are hydrogen bond acceptors, but there are no hydroxyl (-OH) or amine (-NH) groups present. In QSAR models where a higher hydrogen bond donor count is positively correlated with activity, this compound would be predicted to have lower potency compared to analogues possessing such groups. nih.govnih.gov Conversely, if the target's binding pocket is predominantly hydrophobic, the absence of hydrogen bond donors might not be detrimental or could even be favorable.

Electronegativity-weighted Autocorrelation: Autocorrelation descriptors encode information about the distribution of atomic properties throughout the molecular structure. nih.gov These descriptors are calculated by summing the products of property values of all atom pairs at a specific distance from each other (either through bonds for 2D-autocorrelation or Euclidean distance for 3D-autocorrelation). nih.gov

When this descriptor is weighted by electronegativity, it captures the spatial distribution of electronegative atoms within the molecule. For 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin , the presence of highly electronegative atoms—two chlorine atoms on the phenyl ring and the three oxygen atoms in the coumarin and ethoxy moieties—would make this descriptor particularly significant. The descriptor would quantify the relative positions of these electronegative centers. For example, the distances between the chlorine atoms and the carbonyl oxygen could be a key parameter influencing electrostatic interactions with a receptor. In a QSAR model, a positive coefficient for this descriptor would suggest that a specific distribution of electronegative atoms, as seen in this compound, is favorable for biological activity.

Table 2: Analysis of Key Descriptors for 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin This table summarizes the specific characteristics of the title compound in relation to important molecular descriptors identified in SAR studies of coumarin derivatives.

| Descriptor | Value/Characteristic for the Compound | General Implication in Coumarin SAR |

| Hydrogen Bond Donor Count | 0 | The absence of -OH or -NH groups prevents hydrogen bond donation, which can be critical for binding to certain biological targets. nih.govnih.gov |

| Hydrogen Bond Acceptor Count | 3 (two ether oxygens, one carbonyl oxygen) | The carbonyl and ether oxygens can accept hydrogen bonds, potentially interacting with donor groups in a receptor site. nih.gov |

| Electronegativity-weighted Autocorrelation | High contribution due to 3 oxygen and 2 chlorine atoms. | The specific spatial arrangement of these electronegative atoms significantly influences the molecular electrostatic potential and interactions with the target. nih.gov |

| Hydrophobicity (LogP) | Predicted to be high due to dichlorophenyl and ethoxy groups. | Hydrophobic interactions are often a major driving force for ligand binding. nih.gov The dichlorophenyl group contributes significantly to these interactions. |

Molecular Mechanisms of Action in Pre Clinical Research

Modulation of Cellular Signaling Pathways

The 3-phenylcoumarin (B1362560) scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. bohrium.comnih.gov These compounds are recognized for their ability to interact with various biological targets, thereby modulating cellular signaling pathways implicated in several diseases, including cancer. nih.gov

Induction of Apoptosis in Cellular Models

Inhibition of Cellular Proliferation and Cell Cycle Modulation

A hallmark of many anti-cancer agents is their ability to inhibit the uncontrolled proliferation of cancer cells. Compounds structurally related to 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin have shown promise in this area. For example, a series of novel 4,7-dihydroxycoumarin (B595064) derivatives displayed potent cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. nih.gov Mechanistic studies of some of these derivatives revealed an ability to arrest the cell cycle at the G2/M phase, a critical checkpoint for cell division. nih.gov This disruption of the cell cycle prevents cancer cells from dividing and propagating.

Table 1: Cytotoxic Activity of Selected 4,7-dihydroxycoumarin Derivatives

| Compound | Cell Line | IC50 (µM) |

| Derivative 8h | A549 (Lung) | 5.21 |

| Derivative 8h | HeLa (Cervical) | 3.42 |

| Derivative 8h | SKNSH (Neuroblastoma) | 6.84 |

| Derivative 8h | MCF7 (Breast) | 4.15 |

Data synthesized from studies on related coumarin (B35378) compounds. nih.gov

Regulation of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The role of coumarin derivatives in modulating oxidative stress is complex. Some 3-arylcoumarins containing hydroxyl groups have demonstrated significant antioxidant activity, which can protect cells from damage caused by reactive oxygen species (ROS). nih.gov Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. nih.gov Conversely, some anti-cancer therapies work by increasing ROS levels within cancer cells to induce apoptosis. The specific effect of 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin on cellular redox balance has not been elucidated.

Impact on Inflammatory Mediators (e.g., NF-κB, COX-2, iNOS, PKC)

Inflammation is a critical component of tumor progression, and many signaling pathways involved in inflammation are targets for anti-cancer drug development. The 3-phenylcoumarin scaffold has been associated with anti-inflammatory properties. nih.gov For example, Sphenostylisin A, a naturally occurring 3-phenylcoumarin, is a potent inhibitor of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including COX-2 and iNOS. bohrium.com By inhibiting NF-κB, such compounds can potentially suppress the inflammatory microenvironment that supports tumor growth and survival.

Angiogenesis and Metastasis Inhibition Pathways

The formation of new blood vessels (angiogenesis) and the spread of cancer cells to distant sites (metastasis) are critical steps in cancer progression and are responsible for the majority of cancer-related deaths. While direct evidence for 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin is lacking, the general class of 3-arylcoumarins has been investigated for its anti-cancer properties, which may include effects on angiogenesis and metastasis. nih.gov

Enzyme Inhibition Profiles

The 7-ethoxycoumarin (B196162) moiety is a well-known substrate for various cytochrome P450 (CYP) enzymes, particularly in the CYP1, CYP2, and CYP3 families. nih.gov The O-deethylation of 7-ethoxycoumarin is a standard assay used to measure the activity of these enzymes. nih.govnih.gov Therefore, it is plausible that 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin could act as a substrate or inhibitor for certain CYP isoforms.

Furthermore, the 3-phenylcoumarin skeleton has been identified as a privileged scaffold for the development of inhibitors for various enzymes. bohrium.comnih.gov Notably, derivatives of 3-phenylcoumarin have shown potent and selective inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. nih.gov Additionally, some 3-phenyl substituted coumarin derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. researchgate.net The specific enzyme inhibition profile of 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin remains to be determined through dedicated pre-clinical studies.

Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that manage the topological state of DNA, playing a critical role in processes like replication and transcription. Their inhibition can lead to DNA damage and cell death, making them key targets in cancer therapy. nih.gov

Table 1: Representative Topoisomerase I Inhibition by Tacrine-Coumarin Hybrids This data is for related compounds, not 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin.

| Compound | Linker Length between Tacrine and Coumarin | Topoisomerase I Inhibition |

|---|---|---|

| 1c | (CH₂)₈ | Complete |

| 1d | (CH₂)₉ | Complete |

Source: Molecules, 2021. nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications.

No specific data on the inhibition of carbonic anhydrase by 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin is available. However, coumarins as a class are known to function as a unique type of CA inhibitor. nih.gov They act as prodrugs; the lactone ring of the coumarin is hydrolyzed by the esterase activity within the CA active site. nih.govresearchgate.net The resulting 2-hydroxy-cinnamic acid product then binds to the entrance of the enzyme's active site, blocking its function. nih.gov This mechanism makes the inhibitory activity highly isoform-selective and dependent on the specific substitution patterns on the coumarin ring. nih.govresearchgate.net

Cholinesterase (AChE, BuChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine. mdpi.com

There are no experimental studies detailing the cholinesterase inhibitory effects of 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin. Nevertheless, the 3-phenylcoumarin scaffold is a subject of significant interest in this area. Computational and in-vitro studies on various 3-phenylcoumarin derivatives have shown their potential to act as inhibitors of both AChE and BuChE. nih.govnih.gov This activity is often explored as part of a multi-target approach for neurodegenerative diseases, where molecules are designed to hit more than one disease-relevant target simultaneously. mdpi.comnih.gov For example, a computational investigation of 13 different 3-phenylcoumarin derivatives highlighted their potential for anti-cholinesterase activity. nih.gov

Glycogen Synthase Kinase-3 beta (GSK-3β) and Beta-secretase 1 (BACE1) Inhibition

Both GSK-3β and BACE1 are key enzymes implicated in the pathology of Alzheimer's disease. BACE1 initiates the production of amyloid-beta peptides, while GSK-3β is involved in the hyperphosphorylation of tau protein. nih.govnih.gov Inhibiting these enzymes is a major goal in the development of disease-modifying therapies.

Specific inhibitory data for 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin against GSK-3β and BACE1 have not been reported. The development of multi-target-directed ligands that can simultaneously inhibit cholinesterases along with BACE1 and/or GSK-3β is an active area of research. researchgate.net Furocoumarin derivatives, for instance, have been designed as triple-target inhibitors, demonstrating the utility of the coumarin core in building molecules with activity against these specific enzymes. google.com The activation of GSK-3β can also promote the expression of AChE, creating a pathological link that reinforces the rationale for multi-target inhibition. researchgate.net

Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, representing a primary cellular defense mechanism against oxidative stress. nih.govresearchgate.net

While 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin has not been specifically studied as an Nrf2 activator, numerous natural coumarin derivatives are recognized as potent modulators of this pathway. nih.govresearchgate.net These compounds can disrupt the interaction between Nrf2 and its repressor protein Keap1, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE). nih.gov This leads to the upregulation of protective enzymes. The ability of coumarins to activate this critical defensive pathway makes them promising candidates for therapies targeting diseases underlined by oxidative stress and inflammation. nih.govresearchgate.net

Table 2: Representative Coumarins Studied as Nrf2 Activators This table lists related compounds known to activate the Nrf2 pathway and does not include 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin.

| Compound | Natural Source (Example) |

|---|---|

| Esculetin | Horse Chestnut |

| Daphnetin | Daphne species |

| Osthole | Cnidium monnieri |

| Imperatorin | Angelica archangelica |

| Umbelliferone | Apiaceae family |

Source: Oxidative Medicine and Cellular Longevity, 2019. researchgate.net

Interplay with Multi-Target Mechanisms

The complexity of many chronic conditions, such as cancer and neurodegenerative diseases, has spurred the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple biological targets. researchgate.net This approach can offer improved efficacy and a reduced likelihood of drug resistance compared to single-target agents.

No multi-target activity has been experimentally confirmed for 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin. However, the 3-phenylcoumarin scaffold is frequently employed in the design of such MTDLs. bohrium.commdpi.com As highlighted in the preceding sections, various derivatives have shown concurrent inhibitory activity against cholinesterases and monoamine oxidases (MAO), which are both relevant targets in neurodegeneration. nih.govnih.gov The potential for a single molecular framework to be adapted to inhibit enzymes as diverse as cholinesterases, kinases (like GSK-3β), and secretases (like BACE1) underscores the versatility of the 3-phenylcoumarin structure. researchgate.netmdpi.com This chemical tractability allows medicinal chemists to modify different positions on the scaffold to fine-tune its activity against a desired set of biological targets, making it a valuable starting point for the development of novel therapeutics for complex diseases. mdpi.com

Computational Chemistry and in Silico Approaches

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. opensciencepublications.comnih.gov By calculating the electron density, DFT methods can determine the optimized geometry, vibrational frequencies, and various electronic properties of a compound like 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin. researchgate.netnih.gov These calculations are fundamental for understanding the molecule's intrinsic stability and chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgslideshare.net The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and polarizable. malayajournal.org For 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin, FMO analysis would reveal the distribution of electron density in these key orbitals, identifying the likely sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Parameters

| Parameter | Value (eV) | Description |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | - | Difference between ELUMO and EHOMO |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and reactivity of molecules. libretexts.orgchemrxiv.org An MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different charge regions. wolfram.comresearchgate.net

Typically, red areas signify regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue areas indicate electron-deficient regions with positive electrostatic potential, which are favorable for nucleophilic attack. Green and yellow areas represent regions with near-zero or neutral potential. chemrxiv.orgwolfram.com For 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin, an MEP map would highlight the electronegative oxygen atoms of the coumarin (B35378) core and the ethoxy group as potential sites for electrophilic interaction, while identifying electropositive regions that could interact with nucleophiles. researchgate.netschrodinger.com

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled donor orbitals and empty acceptor orbitals. nih.govacadpubl.eu

Global Reactivity Descriptors

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. Molecules with high hardness are less reactive.

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Global Electrophilicity (ω) quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative framework for comparing the reactivity of different compounds and predicting their chemical behavior. nih.govresearchgate.net

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | The power to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Resistance to charge transfer. |

| Global Electrophilicity (ω) | ω = χ²/2η | Propensity to accept electrons. |

| Chemical Softness (S) | S = 1/η | Reciprocal of hardness, indicates higher reactivity. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. hilarispublisher.comnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. hilarispublisher.comresearchgate.net

For 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin, docking simulations would involve placing the molecule into the active site of a specific biological target, such as an enzyme or receptor. nih.gov The simulation algorithm samples various conformations and orientations of the ligand, calculating the binding affinity or docking score for each pose. A lower binding energy typically indicates a more stable and favorable interaction. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. hilarispublisher.comhilarispublisher.com

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Affinity

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time. mdpi.comfrontiersin.org By simulating the movements of atoms and molecules, MD can assess the conformational stability of a ligand within a protein's binding site and provide a more refined estimation of binding affinity. biorxiv.orgnih.gov

Following a molecular docking study, an MD simulation of the 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin-protein complex would be performed. This simulation tracks the atomic motions over a specific period, revealing the stability of the binding pose and the key intermolecular interactions. frontiersin.org Analysis of the MD trajectory can confirm whether the ligand remains stably bound in the active site and can be used to calculate binding free energies, offering a more accurate prediction of the ligand's potency. nih.govmdpi.com

In Silico Prediction of Potential Biological Activities and Interactions

Computational chemistry and in silico approaches are pivotal in modern drug discovery for the preliminary screening and prediction of the biological activities of novel compounds. For derivatives of the coumarin scaffold, including 3-arylcoumarins, these methods provide valuable insights into potential therapeutic applications by simulating interactions with biological targets. nih.govtandfonline.comnih.gov While specific dedicated in silico studies on 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin are not extensively detailed in the public domain, the activities of the broader 3-arylcoumarin class have been computationally explored, suggesting potential areas of interest for this specific molecule.

In silico analyses for coumarin derivatives typically involve a variety of techniques:

Molecular Docking: This is a primary computational tool used to predict the preferred orientation of a ligand when bound to a target protein. pcbiochemres.comhilarispublisher.com For compounds structurally related to 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin, docking studies have been employed to assess their binding affinity and interaction patterns with the active sites of various enzymes and receptors. pcbiochemres.comnih.gov These studies help in identifying key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex, providing a rationale for the compound's potential inhibitory or modulatory activity. hilarispublisher.com For instance, docking studies on other 3-arylcoumarins have explored their potential as inhibitors of targets like monoamine oxidase (MAO), VEGFR-2, and caspase-7. pcbiochemres.comhilarispublisher.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed for a series of related compounds to correlate their chemical structures with their biological activities. researchgate.netresearchgate.net These models can then be used to predict the activity of new compounds like 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin based on its structural features. The substitutions on the phenyl ring and the coumarin nucleus are critical determinants of activity in these models. nih.govresearchgate.net

ADMET Prediction: In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. mdpi.comfoliamedica.bg These predictions are crucial in the early stages of drug development to assess the "drug-likeness" of a molecule and identify potential liabilities. For coumarin derivatives, computational screening often includes evaluating properties like blood-brain barrier permeability and potential toxicity. nih.gov

Based on computational studies of analogous 3-arylcoumarins, a hypothetical profile for 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin can be constructed. The presence of the dichlorophenyl group at the 3-position and the ethoxy group at the 7-position would be key inputs for these predictive models. The electron-withdrawing nature of the chlorine atoms and the lipophilic character of the ethoxy group would significantly influence the predicted interactions and pharmacokinetic properties.

The table below illustrates the type of data that would be generated from a comprehensive in silico analysis of 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin, based on common targets identified for the 3-arylcoumarin class.

Table 1: Illustrative In Silico Predicted Activities for 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin This table is a hypothetical representation based on computational studies of structurally similar 3-arylcoumarin derivatives.

| Target Protein/System | In Silico Method | Predicted Interaction/Activity | Key Interacting Residues (Hypothetical) | Reference Analogue Studies |

| Monoamine Oxidase B (MAO-B) | Molecular Docking | Potential inhibitory activity due to favorable binding in the active site cavity. The dichlorophenyl ring may form hydrophobic interactions. | Cys172, Tyr326, Phe343 | researchgate.net |

| VEGFR-2 Kinase | Molecular Docking | Possible binding to the ATP-binding site, suggesting potential anti-angiogenic activity. | Cys919, Asp1046, Glu885 | pcbiochemres.com |

| NLRP3 Inflammasome | Molecular Docking | Potential to inhibit the NACHT domain, suggesting anti-inflammatory and neuroprotective roles. | Ser437, Arg578, Gly434 | nih.gov |

| Caspase-7 | Molecular Docking | Favorable interactions within the active site, indicating a potential role in apoptosis modulation. | Gly122, Ser124, Arg233 | hilarispublisher.com |

| Drug-Likeness | ADMET Prediction | Predicted to adhere to Lipinski's Rule of Five, suggesting good oral bioavailability. | N/A | mdpi.comfoliamedica.bg |

| Clastogenicity Prediction | QSAR | Virtual screening using QSAR models to predict potential genotoxicity based on structural fragments. | N/A | researchgate.net |

Pre Clinical Biological Activity Assessments in in Vitro and in Vivo Models

Neuroprotective Activities in Relevant ModelsNo data is available concerning the neuroprotective activities of 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin in any relevant preclinical models.

Due to the absence of specific research on 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin, a data table of compound names mentioned in the article cannot be generated as no related compounds were discussed in the context of its biological activity.

Other Investigated Pre-clinical Biological Activities (e.g., Antidiabetic, Insecticidal)

Following a comprehensive review of publicly available scientific literature, no specific studies detailing the preclinical antidiabetic or insecticidal activities of the compound 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin were identified. While the broader class of coumarin (B35378) derivatives has been the subject of extensive research for a variety of biological effects, including potential antidiabetic and insecticidal properties, data pertaining to this particular substituted coumarin in these contexts appear to be absent from the current body of published research.

Antidiabetic Activity

In vitro and in vivo studies on various other coumarin-based compounds have suggested potential antidiabetic effects through mechanisms such as the inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. Furthermore, some coumarin derivatives have been investigated for their ability to enhance insulin (B600854) secretion and improve glucose uptake in cellular models. However, no such enzymatic or cellular assays have been reported for 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin .

Insecticidal Activity

Similarly, the insecticidal potential of numerous coumarin derivatives has been explored. These investigations have revealed activities such as larvicidal effects, antifeedant properties, and general toxicity against various insect species. The structural features of the coumarin scaffold can be modified to influence these activities. Despite this, specific toxicological or behavioral studies on insects using 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin have not been documented in the available literature.

Data Tables

Due to the absence of specific research findings for 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin in the areas of antidiabetic and insecticidal activity, no data tables can be generated.

Pharmacokinetic Profile in Pre Clinical Models

In Vitro Absorption Studies

No specific studies assessing the intestinal permeability of 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin using the Caco-2 cell model or similar in vitro systems were found in the reviewed literature. While Caco-2 models are standard for predicting oral absorption of compounds, data for this specific derivative is not available. dntb.gov.uanih.govnih.gov

There is no specific information available regarding the percutaneous absorption of 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin in in vitro model systems. Studies on other coumarins and dichlorophenoxy-acid derivatives exist, but these findings cannot be directly extrapolated to the target compound due to differences in molecular structure, size, and lipophilicity which are critical factors in skin penetration. ecetoc.orgnih.govnih.gov

In Vitro Metabolism Studies

No data was found concerning the metabolism of 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin in hepatic microsomes. Research on the parent compound, 7-ethoxycoumarin (B196162), shows it is metabolized by microsomal monooxygenases, but the metabolic fate of the dichlorophenyl-substituted derivative remains uninvestigated in the available literature. nih.govscienceopen.comfrontiersin.org

Specific studies on the cellular metabolism of 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin in hepatocytes or skin homogenates are not available. While 7-ethoxycoumarin is known to be metabolized in these systems, the metabolic pathways for the title compound, which possesses a significantly different substitution pattern, have not been documented. nih.govnih.govnih.gov

As no metabolism studies for 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin have been reported, there is no information on its potential metabolites. The identification of major metabolites would require specific in vitro or in vivo studies that have not been published in the reviewed sources. nih.govnih.gov

In Vivo Pharmacokinetic Characterization in Animal Models

Absorption and Distribution Profiles in Rodents

Specific studies detailing the absorption and distribution of 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin in rodents (e.g., rats and mice) have not been identified in publicly accessible scientific literature. While research on other coumarin (B35378) compounds exists, these findings cannot be directly extrapolated to 3-(2,4-Dichlorophenyl)-7-ethoxycoumarin due to structural differences that significantly influence pharmacokinetic behavior.